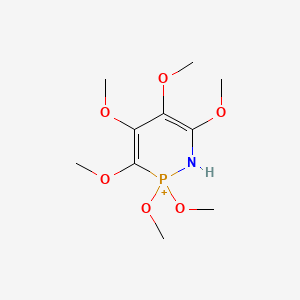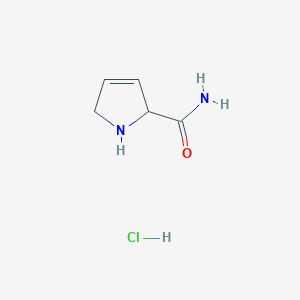
2,2,3,4,5,6-hexamethoxy-1H-azaphosphinin-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethoxyphosphazine, also known as 2,2,4,4,6,6-Hexamethoxy-1,3,5-triazatriphosphinine, is a chemical compound with the molecular formula C6H18N3O6P3 and a molecular weight of 321.15 g/mol . It is a white to off-white solid that is slightly soluble in acetonitrile and dimethyl sulfoxide (DMSO) . This compound is known for its applications in various fields, including as a flame retardant and an additive in lithium-ion batteries .
Vorbereitungsmethoden
Hexamethoxyphosphazine can be synthesized through several synthetic routes. One common method involves the reaction of hexachlorocyclotriphosphazene with methanol in the presence of a base . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours. The product is then purified through recrystallization or column chromatography .
In industrial production, hexamethoxyphosphazine is often produced in larger quantities using similar methods but with optimized reaction conditions to increase yield and purity . The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Hexamethoxyphosphazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Hexamethoxyphosphazine can undergo substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature .
Wissenschaftliche Forschungsanwendungen
Hexamethoxyphosphazine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphazine derivatives.
Biology: In biological research, hexamethoxyphosphazine is studied for its potential as a flame retardant in biological tissues.
Industry: In the industrial sector, hexamethoxyphosphazine is used as an additive in lithium-ion batteries to improve their performance and longevity.
Wirkmechanismus
The mechanism of action of hexamethoxyphosphazine involves its interaction with various molecular targets and pathways. As a flame retardant, it works by forming a protective barrier on the surface of materials, preventing the spread of flames . This barrier is created through the formation of a char layer, which acts as an insulating layer to reduce heat transfer .
In lithium-ion batteries, hexamethoxyphosphazine functions as an additive that enhances the stability of the electrolyte and improves the overall performance of the battery . It achieves this by interacting with the lithium ions and other components of the battery, leading to improved conductivity and reduced degradation .
Vergleich Mit ähnlichen Verbindungen
Hexamethoxyphosphazine can be compared with other similar compounds, such as hexamethylphosphoramide (HMPA) and hexamethoxyphosphazene . While all these compounds contain phosphorus and nitrogen atoms, hexamethoxyphosphazine is unique due to its methoxy groups, which provide distinct chemical properties and reactivity .
Hexamethylphosphoramide (HMPA): HMPA is a phosphoramide with the formula [(CH3)2N]3PO. Unlike hexamethoxyphosphazine, HMPA is a liquid and has different solubility and reactivity properties.
Hexamethoxyphosphazene: This compound is similar to hexamethoxyphosphazine but differs in its structural arrangement and specific applications.
Eigenschaften
Molekularformel |
C10H19NO6P+ |
|---|---|
Molekulargewicht |
280.23 g/mol |
IUPAC-Name |
2,2,3,4,5,6-hexamethoxy-1H-azaphosphinin-2-ium |
InChI |
InChI=1S/C10H19NO6P/c1-12-7-8(13-2)10(15-4)18(16-5,17-6)11-9(7)14-3/h11H,1-6H3/q+1 |
InChI-Schlüssel |
NGRQDJHEFKWAMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N[P+](C(=C1OC)OC)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
![6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)








![3-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B12323365.png)
